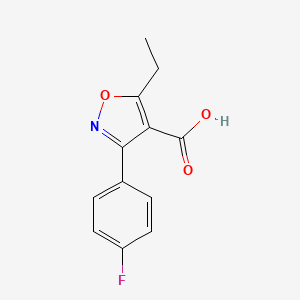

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 5-ethyl-3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid. The compound bears the Chemical Abstracts Service registry number 1407074-26-3 and is catalogued in the PubChem database under the Compound Identification Number 64159618. The molecular formula is established as C₁₂H₁₀FNO₃ with a precise molecular weight of 235.21 grams per mole, as computed by PubChem 2.2 in the 2025.04.14 release.

The structural identification is further supported by multiple chemical identifiers that provide unambiguous characterization of the compound. The International Chemical Identifier string for the compound is InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16), while the corresponding International Chemical Identifier Key is represented as BZRIYOAXMRQUIV-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation provides an additional layer of structural specification as CCC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)O.

The compound's systematic classification places it within the broader family of heterocyclic compounds containing the isoxazole ring system, which is a five-membered aromatic heterocycle featuring adjacent oxygen and nitrogen atoms. The specific substitution pattern distinguishes this derivative through the presence of an ethyl group at position 5, a 4-fluorophenyl substituent at position 3, and a carboxylic acid functional group at position 4 of the isoxazole ring. This particular arrangement creates a unique electronic environment that significantly influences the compound's physicochemical properties and potential applications in medicinal chemistry.

Spectroscopic Characterization (NMR, IR, MS)

The spectroscopic characterization of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid can be understood through analysis of related isoxazole carboxylic acid derivatives that share similar structural motifs. Nuclear Magnetic Resonance spectroscopy provides crucial insights into the molecular structure and electronic environment of the compound. In related fluorinated isoxazole derivatives, the aromatic proton signals typically appear in the range of 7.00-8.50 parts per million in proton Nuclear Magnetic Resonance spectra.

For compounds with similar substitution patterns, the ethyl group at position 5 would be expected to display characteristic multipicity patterns. The methylene protons of the ethyl substituent typically appear as a quartet around 2.4-2.5 parts per million, while the terminal methyl group manifests as a triplet in the range of 1.2-1.3 parts per million. The fluorinated aromatic ring system contributes distinct chemical shift patterns, with the fluorine-bearing phenyl protons showing characteristic coupling patterns influenced by the electron-withdrawing fluorine substituent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with particular sensitivity to the electronic effects of the fluorine substituent. Related compounds demonstrate that the carboxylic acid carbon typically resonates around 168-172 parts per million, while the isoxazole ring carbons appear in the range of 98-178 parts per million depending on their specific electronic environment. The fluorinated aromatic carbons show characteristic splitting patterns due to carbon-fluorine coupling, providing additional structural confirmation.

Infrared spectroscopy offers complementary structural information through vibrational frequency analysis. The carboxylic acid functional group contributes distinctive stretching frequencies, with the carbonyl group typically appearing around 1700-1720 reciprocal centimeters and the hydroxyl group manifesting as a broad absorption between 2500-3300 reciprocal centimeters. The isoxazole ring system contributes characteristic carbon-oxygen and carbon-nitrogen stretching frequencies, while the fluorinated aromatic system provides additional fingerprint region absorptions that aid in structural confirmation.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern insights. High-resolution mass spectrometry typically confirms the molecular ion peak at mass-to-charge ratio 236 for the protonated molecular ion, corresponding to the formula C₁₂H₁₁FNO₃ with the addition of a proton. Fragmentation patterns often reveal loss of the carboxylic acid moiety and characteristic isoxazole ring cleavage products that support structural assignment.

X-ray Crystallographic Analysis and Hirshfeld Surface Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for isoxazole carboxylic acid derivatives, revealing crucial details about molecular geometry, intermolecular interactions, and crystal packing arrangements. Studies of related compounds in the isoxazole carboxylic acid family demonstrate characteristic structural features that can be extrapolated to understand the solid-state behavior of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid.

Crystallographic investigations of similar isoxazole derivatives reveal that these compounds typically adopt planar or near-planar conformations with specific dihedral angles between the aromatic rings and the isoxazole core. For instance, in related 4-chlorophenyl-substituted isoxazole compounds, the dihedral angle between the phenyl and isoxazole rings ranges from 41.59 to 62.8 degrees, depending on the specific substitution pattern and crystal packing forces. The presence of the fluorine substituent in the 4-position of the phenyl ring would be expected to influence these geometric parameters through both steric and electronic effects.

The crystal packing of isoxazole carboxylic acids is typically dominated by hydrogen bonding interactions involving the carboxylic acid functional group. Crystallographic studies of related compounds demonstrate the formation of classical carboxylic acid dimers through intermolecular hydrogen bonds, with oxygen-hydrogen distances typically ranging from 1.6 to 1.8 angstroms and donor-acceptor distances of approximately 2.6 to 2.8 angstroms. These hydrogen bonding patterns create characteristic supramolecular architectures that significantly influence the physical properties of the crystalline material.

Hirshfeld surface analysis provides quantitative insights into the intermolecular interaction landscape within the crystal structure. Studies of related isoxazole compounds reveal that hydrogen-hydrogen contacts typically constitute the largest component of the intermolecular interactions, accounting for approximately 41-49% of the total Hirshfeld surface area. Carbon-hydrogen contacts contribute an additional 22-23% of the surface interactions, while halogen-hydrogen interactions, relevant for the fluorinated derivative, account for approximately 8-9% of the surface contacts.

The presence of the fluorine substituent introduces additional complexity to the intermolecular interaction profile. Fluorine-hydrogen contacts represent a significant component of the crystal packing in fluorinated aromatic compounds, often contributing to the overall stability of the crystal structure through weak but numerous interactions. The electronegativity of fluorine creates localized electrostatic effects that influence both the geometric preferences and the energetics of crystal packing arrangements.

Three-dimensional fingerprint plots derived from Hirshfeld surface analysis reveal characteristic interaction patterns that distinguish fluorinated isoxazole derivatives from their non-halogenated counterparts. The fluorine substituent creates distinctive features in the fingerprint plots, particularly in regions corresponding to fluorine-hydrogen and fluorine-carbon contacts, which appear as sharp spikes or wings in the two-dimensional representation of interaction distances.

Conformational Analysis via Computational Chemistry

Computational chemistry approaches provide detailed insights into the conformational preferences, electronic structure, and energetics of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid. Theoretical investigations of related isoxazole carboxylic acid derivatives reveal important structural and electronic properties that govern molecular behavior and intermolecular interactions.

Density functional theory calculations on similar compounds demonstrate that isoxazole carboxylic acids exhibit relatively rigid molecular frameworks with limited conformational flexibility. The planar nature of the isoxazole ring system constrains the overall molecular geometry, while the aromatic substituents contribute additional rigidity through conjugation effects. The preferred conformation typically features the carboxylic acid group positioned to minimize steric interactions with adjacent substituents while maintaining optimal electronic conjugation with the isoxazole ring.

The dihedral angle between the fluorophenyl substituent and the isoxazole ring represents a critical conformational parameter that influences both molecular properties and intermolecular interactions. Computational studies of related systems suggest that this angle is typically optimized to balance steric repulsion between hydrogen atoms with electronic conjugation effects that stabilize coplanar arrangements. The electron-withdrawing nature of the fluorine substituent enhances the conjugation between the phenyl ring and the isoxazole system, generally favoring more planar conformations compared to non-fluorinated analogs.

Electronic structure calculations reveal the influence of the fluorine substituent on the molecular orbital distribution and electrostatic potential surface. The fluorine atom creates a region of negative electrostatic potential that influences both intramolecular electronic distribution and intermolecular interaction patterns. The highest occupied molecular orbital typically exhibits significant density on the isoxazole nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital is often localized on the fluorinated aromatic system, creating favorable electronic properties for potential biological activity.

Conformational energy surfaces calculated using high-level theoretical methods provide insights into the flexibility of the ethyl substituent at position 5 of the isoxazole ring. Rotation around the carbon-carbon bond connecting the ethyl group to the ring system typically exhibits low energy barriers, allowing for conformational sampling at ambient temperatures. However, crystal packing forces and intermolecular interactions can significantly influence the preferred conformation in the solid state compared to the isolated molecule.

Solvation effects play a crucial role in determining the conformational preferences of the compound in solution. Implicit solvation models demonstrate that polar solvents stabilize conformations that maximize the exposure of polar functional groups, particularly the carboxylic acid moiety, to the solvent environment. The fluorine substituent contributes additional complexity through its unique solvation characteristics, which differ significantly from other halogen substituents due to its high electronegativity and small size.

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectra that complement experimental spectroscopic characterization. These calculations reveal the characteristic vibrational modes of the isoxazole ring system, the carboxylic acid functional group, and the fluorinated aromatic substituent. The theoretical frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but provide valuable assignments for complex spectral features and aid in the interpretation of experimental spectra.

Properties

IUPAC Name |

5-ethyl-3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRIYOAXMRQUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives, including 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often utilize eco-friendly catalysts and solvents to ensure a more sustainable production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a catalyst like aluminum chloride and a halogenating agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structure

The chemical structure can be represented as follows:

Anti-inflammatory Properties

Research has indicated that isoxazole derivatives exhibit anti-inflammatory effects. A study demonstrated that 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Recent investigations have explored the compound's anticancer properties. In vitro studies showed that it induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further development as an anticancer drug .

Neuropharmacology

The compound has also been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Preliminary studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disc diffusion methods, showing significant inhibition zones, particularly against Staphylococcus aureus .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Protection against oxidative stress | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: Case Studies on Efficacy

| Study | Methodology | Findings |

|---|---|---|

| In vitro anti-inflammatory study | Cytokine assays | Significant reduction in TNF-α levels |

| Cancer cell line study | MTT assay for cell viability | Dose-dependent apoptosis in MCF-7 cells |

| Neuroprotection study | Oxidative stress assays | Reduced ROS levels in neuronal cultures |

| Antimicrobial testing | Disc diffusion method | Effective against S. aureus and E. coli |

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Fluorine Substituents: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects and steric bulk, which can enhance binding to hydrophobic pockets in enzymes or receptors. This is corroborated by studies on fluorinated porphyrins, where 4-fluorophenyl groups induce nonplanar geometries to minimize steric clashes .

- Ethyl vs. Methyl/Trifluoromethyl : The ethyl group at position 5 provides moderate lipophilicity compared to the trifluoromethyl group (higher lipophilicity) in Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate . Methyl substituents, as in 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde, offer reduced steric hindrance, favoring reactivity in condensation reactions .

Crystallographic and Conformational Studies

X-ray diffraction analyses of related compounds reveal that the dihedral angle between the isoxazole ring and the 4-fluorophenyl group ranges from 4.6° to 10.5°, influencing molecular packing and solubility . For instance, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrazole-1-carbaldehyde exhibits a dihedral angle of 4.64°, favoring planar conformations that enhance crystallinity .

Research Findings and Challenges

- Synthetic Challenges : High-temperature reactions of arylpyruvic acid derivatives often lead to tarring, necessitating optimized conditions (e.g., ultrasonic activation) for cyclization .

- Metabolic Stability : Ethyl-substituted isoxazoles demonstrate improved metabolic stability over methyl analogs, as observed in pharmacokinetic studies of related compounds .

- Functional Diversity : Combinatorial libraries using isoxazole-carboxylic acid scaffolds (e.g., 5-chloromethyl isoxazole-4-carboxylic acid) highlight their utility in generating conformationally rigid ligands with high binding specificity .

Biological Activity

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

- Molecular Formula : C11H10FNO3

- Molecular Weight : 221.20 g/mol

- CAS Number : 1494284-72-8

The biological activity of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The isoxazole ring structure allows for interactions with enzymes, potentially inhibiting their activity by binding to active sites.

- Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, modulating their functions and influencing metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.

Anticancer Properties

Research indicates that derivatives of isoxazole compounds, including 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, have shown significant anticancer activity. A study evaluating similar isoxazole derivatives reported the following findings:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 2f | Hep3B | 5.76 | Induces apoptosis and cell cycle arrest |

| 2f | HepG2 | 34.64 | Reduces α-fetoprotein secretion |

| 2a | Hep3B | 7.66 | Induces apoptosis |

| 2b | MCF-7 | Not specified | Induces apoptosis |

The compounds exhibited varying degrees of efficacy against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines, indicating a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

In addition to anticancer properties, there is ongoing investigation into the antimicrobial potential of this compound. Its structural characteristics suggest it may have activity against a range of microbial pathogens, although specific studies are still needed to quantify this effect .

Case Studies and Research Findings

- Study on Antiproliferative Activity :

- Mechanistic Insights :

- Comparative Analysis :

Q & A

Q. How do degradation pathways under oxidative stress inform formulation strategies?

- Methodology : Use LC-QTOF-MS to identify degradation products in forced oxidative conditions (e.g., HO/Fe). Stabilizers like antioxidants (e.g., BHT) or pH buffers can be tested via Arrhenius-based stability modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.